Telmisartan tert-Butyl Ester

Übersicht

Beschreibung

Telmisartan tert-Butyl Ester is a chemical compound that serves as an impurity of Telmisartan, an angiotensin II receptor antagonist. Telmisartan is widely used in the treatment of hypertension and cardiovascular diseases. The tert-butyl ester derivative is often used in the synthesis and study of Telmisartan due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Telmisartan tert-Butyl Ester involves several key steps:

Acylation: The process begins with the acylation of 4-amino-3-methyl-benzoic acid methyl ester using butyryl chloride.

Nitration and Reduction: The acylated product undergoes nitration followed by reduction to form an amine.

Cyclization: The resulting amine is cyclized to produce a benzimidazole derivative.

Suzuki Coupling: A Suzuki cross-coupling reaction between 4-formyl-phenylboronic acid and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline is performed to form the biphenyl moiety.

N-Alkylation: The benzimidazole derivative is then alkylated with 4’-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester.

Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis and the use of solid-supported palladium catalysts in Suzuki coupling reactions are employed to enhance efficiency and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

Reduction: Reduction reactions can be performed on the nitro groups present in intermediate compounds during synthesis.

Substitution: The compound can undergo nucleophilic substitution reactions, especially during the alkylation step.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and bases such as potassium carbonate are employed.

Major Products:

Oxidation: Oxidized derivatives of the benzimidazole moiety.

Reduction: Reduced amine derivatives.

Substitution: Alkylated benzimidazole derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antihypertensive Properties

Telmisartan functions as an angiotensin II receptor antagonist, which helps in lowering blood pressure by inhibiting the action of angiotensin II, a substance in the body that causes blood vessels to constrict. The tert-butyl ester form enhances the lipophilicity of Telmisartan, potentially improving its bioavailability and therapeutic effectiveness .

1.2 Synthesis and Purification

The synthesis of Telmisartan tert-butyl ester is significant for pharmaceutical formulations. An efficient, impurity-free synthesis method has been reported, yielding high purity levels suitable for regulatory requirements . This method involves several steps, including the use of tert-butyl esters in the final stages to improve yield and reduce impurities.

1.3 Intermediate for Drug Formulation

this compound serves as an important intermediate in the synthesis of various formulations of Telmisartan. Its role as an impurity standard in analytical chemistry allows for better quality control during drug manufacturing processes .

Research Applications

2.1 Impurity Profiling

In pharmaceutical research, this compound is utilized for impurity profiling in drug formulations. Regulatory bodies require detailed impurity profiles to ensure safety and efficacy; thus, this compound aids in meeting those standards by providing benchmarks for acceptable impurity levels .

2.2 Structure-Activity Relationship (SAR) Studies

Research on Telmisartan derivatives, including the tert-butyl ester, contributes to understanding the structure-activity relationship (SAR) of angiotensin II receptor antagonists. By modifying functional groups such as esters, researchers can explore how changes affect pharmacological activity and selectivity .

Analytical Applications

3.1 Reference Material

this compound is classified as a certified reference material for analytical purposes. It is used in high-performance liquid chromatography (HPLC) to ensure accurate quantification of Telmisartan in various formulations . The compound’s high purity (>95%) makes it suitable for use as a standard in method validation.

3.2 Stability Testing

The stability of Telmisartan formulations can be assessed using its tert-butyl ester form. Stability studies are crucial for determining shelf life and storage conditions, thus ensuring that patients receive effective medications .

Wirkmechanismus

Telmisartan tert-Butyl Ester exerts its effects primarily through its conversion to Telmisartan. Telmisartan acts as an angiotensin II type-1 receptor antagonist, blocking the binding of angiotensin II to its receptor. This inhibition leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. Additionally, Telmisartan exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma, imparting anti-inflammatory and antiproliferative effects .

Vergleich Mit ähnlichen Verbindungen

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.

Valsartan: Similar to Telmisartan but with variations in binding affinity and bioavailability.

Irbesartan: Shares the same therapeutic class but differs in its chemical structure and receptor binding profile.

Uniqueness: Telmisartan tert-Butyl Ester is unique due to its high binding affinity to the angiotensin II type-1 receptor and its dual activity as a partial agonist of peroxisome proliferator-activated receptor gamma. This dual activity provides additional therapeutic benefits, such as anti-inflammatory and antiproliferative effects, making it a versatile compound in the treatment of hypertension and related conditions .

Biologische Aktivität

Telmisartan tert-butyl ester is a derivative of telmisartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and other cardiovascular conditions. This compound is primarily utilized in pharmaceutical research as an impurity standard and plays a critical role in understanding the pharmacological profiles of telmisartan.

- Molecular Formula : CHNO

- Molecular Weight : 570.72 g/mol

- CAS Number : 144702-26-1

- Purity : >95% (HPLC) .

This compound functions as an angiotensin II receptor antagonist. By inhibiting the action of angiotensin II, it leads to vasodilation, reduced blood pressure, and decreased workload on the heart. This mechanism is crucial for its therapeutic effects in managing hypertension and preventing cardiovascular diseases .

Pharmacological Activity

Research has demonstrated that telmisartan and its derivatives exhibit various biological activities:

- Antihypertensive Effects : this compound retains the antihypertensive properties of telmisartan, effectively reducing systolic and diastolic blood pressure in experimental models.

- Cardioprotective Effects : Studies indicate that telmisartan can prevent cardiac remodeling and improve heart function post-myocardial infarction .

- Anti-inflammatory Properties : Telmisartan has shown potential in reducing inflammation markers in various models, suggesting a role beyond blood pressure regulation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antihypertensive | Significant reduction in blood pressure | |

| Cardioprotective | Improved cardiac function post-infarction | |

| Anti-inflammatory | Reduced cytokine levels |

Case Study: Cardiovascular Protection

A study published in the Journal of Cardiovascular Pharmacology evaluated the effects of this compound on cardiac remodeling after myocardial infarction in rats. The results indicated that treatment with telmisartan significantly reduced left ventricular hypertrophy and fibrosis compared to control groups. This suggests that the compound not only lowers blood pressure but also protects cardiac tissue from damage .

Case Study: Inflammatory Response

In another investigation, telmisartan's impact on inflammatory markers was assessed in diabetic rats. The findings revealed a notable decrease in TNF-alpha and IL-6 levels, highlighting its potential role in managing inflammation associated with metabolic disorders .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

TTBE undergoes hydrolysis to yield telmisartan, a process pivotal in its synthesis. The reaction conditions significantly influence yield and purity:

Key Findings :

-

Basic hydrolysis (NaOH) is preferred industrially due to high yields and reduced side-product formation .

-

Acidic conditions (TFA) risk ester decomposition but offer faster reaction times .

-

Oxidative hydrolysis with Na₂S₂O₄ introduces impurities if not tightly controlled .

Alkylation Reactions

TTBE participates in nucleophilic alkylation, forming C-N bonds with benzimidazole derivatives:

Reaction Pathway :

| Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Potassium tert-butoxide | DMSO | 25–30°C | 65% | |

| KOH | THF | 0–30°C | 58% | |

| NaH | DMF | 20–25°C | 52% |

Mechanistic Insight :

-

The tert-butyl ester’s electron-withdrawing group enhances the electrophilicity of the adjacent methylene carbon, facilitating nucleophilic attack by benzimidazole .

-

Polar aprotic solvents (DMSO, DMF) improve reaction kinetics by stabilizing ionic intermediates .

Condensation Reactions

TTBE reacts with aromatic amines under reductive conditions to form bis-benzimidazole structures:

Example :

Side Reactions :

Stability and Side Reactions

TTBE’s tert-butyl ester group is thermally labile, with decomposition observed above 83°C . Key stability concerns include:

Analytical Data :

Impurity Profiling

TTBE-derived impurities arise from:

-

Incomplete Alkylation : Residual tert-butyl ester intermediates .

-

Oxidation : Tert-butyl group degradation under acidic conditions .

Notable Impurity :

Eigenschaften

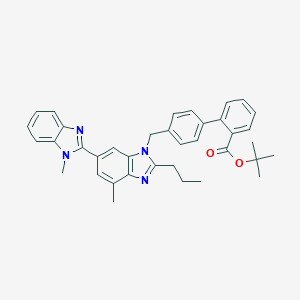

IUPAC Name |

tert-butyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O2/c1-7-12-33-39-34-24(2)21-27(35-38-30-15-10-11-16-31(30)40(35)6)22-32(34)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCFLEBEWCTASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162789 | |

| Record name | Telmisartan tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144702-26-1 | |

| Record name | Telmisartan tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144702261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELMISARTAN TERT-BUTYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4HLP8PW27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.